2-(6-Bromopyridin-2-yl)acetonitrile

Description

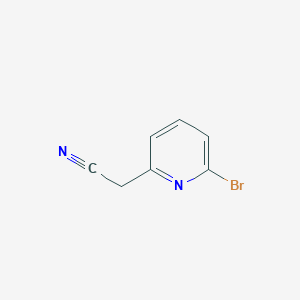

Structure

3D Structure

Properties

IUPAC Name |

2-(6-bromopyridin-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-7-3-1-2-6(10-7)4-5-9/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUYNZPVTHRDYDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20349089 | |

| Record name | (6-Bromopyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112575-11-8 | |

| Record name | (6-Bromopyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(6-bromopyridin-2-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(6-Bromopyridin-2-yl)acetonitrile

CAS Number: 112575-11-8

This technical guide provides a comprehensive overview of 2-(6-Bromopyridin-2-yl)acetonitrile, a key building block in medicinal chemistry and drug discovery.[1] Aimed at researchers, scientists, and drug development professionals, this document details the compound's properties, synthesis, and applications, with a focus on its role as a versatile intermediate for novel therapeutics.

Core Properties and Data

This compound is a brominated pyridine derivative valued for its utility as a synthetic intermediate.[1] Its structure features both a reactive nitrile group and a bromine atom, which serves as a handle for further molecular elaboration, particularly in the construction of complex heterocyclic systems.[1][2]

Physicochemical and Spectroscopic Data

While experimental physical properties for this compound are not widely published, the table below summarizes its key identifiers and predicted properties. For context, the experimental melting and boiling points of the closely related compound, (6-Bromo-pyridin-2-yl)methanol, are provided.

| Property | Value | Source |

| CAS Number | 112575-11-8 | [3] |

| Molecular Formula | C₇H₅BrN₂ | [3][4] |

| Molecular Weight | 197.03 g/mol | [3] |

| Predicted XlogP | 1.6 | [4] |

| Monoisotopic Mass | 195.96361 Da | [4] |

| Melting Point | Data not available | |

| Melting Point (Related Compound) | 34 - 39 °C for (6-Bromo-pyridin-2-yl)methanol | |

| Boiling Point | Data not available | |

| Boiling Point (Related Compound) | 246 °C for (6-Bromo-pyridin-2-yl)methanol | |

| Solubility | Data not available |

Predicted Collision Cross Section (CCS) Data

The following table presents the predicted CCS values (Ų) for various adducts of this compound, calculated using CCSbase.[4]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 196.97089 | 126.5 |

| [M+Na]⁺ | 218.95283 | 140.5 |

| [M-H]⁻ | 194.95633 | 129.9 |

| [M+NH₄]⁺ | 213.99743 | 146.1 |

| [M+K]⁺ | 234.92677 | 129.4 |

Synthesis and Reactivity

The primary synthetic route to this compound involves the nucleophilic substitution of a di-halogenated pyridine. The compound's reactivity is centered around the nitrile group and the bromo-substituent, making it a valuable precursor for a variety of heterocyclic scaffolds.[1][2]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the cyanomethylation of bromopyridines.

Reaction Scheme:

Materials:

-

2,6-Dibromopyridine

-

Acetonitrile (CH₃CN), anhydrous

-

n-Butyllithium (n-BuLi) in hexanes

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of Lithioacetonitrile: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath. To this, add anhydrous acetonitrile. Slowly add n-butyllithium solution dropwise while maintaining the temperature at -78 °C. Stir the resulting solution for 30 minutes at this temperature to ensure complete formation of lithioacetonitrile.

-

Reaction: Dissolve 2,6-dibromopyridine in anhydrous THF and add this solution dropwise to the cold (-78 °C) lithioacetonitrile solution.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or HPLC until the starting material is consumed.

-

Quenching: Once the reaction is complete, quench it by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

-

Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by silica gel column chromatography to yield pure this compound.

Applications in Drug Discovery

This compound is a crucial precursor in the synthesis of bioactive molecules, particularly kinase inhibitors and tubulin-targeting agents for anticancer therapy.[1][2] The bromo group allows for the introduction of various substituents via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, which are foundational in building diverse compound libraries for structure-activity relationship (SAR) studies.[2][5]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This representative protocol details the use of this compound in a Suzuki-Miyaura reaction to form a C-C bond, a key step in synthesizing many kinase inhibitors.[5]

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid/ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Dioxane/Water, Toluene)

Procedure:

-

Reaction Setup: To a Schlenk flask, add this compound, the boronic acid derivative (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).

-

Inerting: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Solvent Addition: Add the degassed solvent to the flask via syringe.

-

Heating: Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir for the specified time (e.g., 12-24 hours), monitoring by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography to yield the desired coupled product.

Relevance to Kinase Inhibition

Derivatives of bromopyridines are scaffolds for inhibitors targeting a range of kinases, including Receptor Tyrosine Kinases (RTKs) like VEGFR and EGFR, which are crucial regulators of cellular signaling pathways.[5][6] Dysregulation of these pathways is a hallmark of many cancers.[5]

Safety and Handling

This product is intended for Research Use Only (RUO) and is not for diagnostic, therapeutic, or human use.[1] It is labeled with GHS warning pictograms.[1] Researchers should consult the Safety Data Sheet (SDS) for detailed hazard and handling information. Based on related compounds, potential hazards include skin and eye irritation. Standard laboratory safety precautions, including the use of personal protective equipment (PPE), should be employed.

References

Physicochemical Properties and Synthetic Applications of 2-(6-Bromopyridin-2-yl)acetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(6-Bromopyridin-2-yl)acetonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical research. Its structure, which incorporates a reactive nitrile group and a bromine atom on a pyridine ring, makes it a valuable precursor for the synthesis of a wide range of more complex molecules. With the CAS Number 112575-11-8, this compound serves as a critical intermediate in the development of novel therapeutics, particularly in the field of oncology.[1] This guide provides an in-depth overview of its physicochemical properties, experimental protocols for its synthesis and analysis, and its application in the synthesis of biologically active compounds.

Physicochemical Properties

The key physicochemical properties of this compound are summarized below. It is important to note that while some data are derived from experimental sources, others are based on predictions and data from closely related analogs.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrN₂ | [2][3] |

| Molecular Weight | 197.03 g/mol | [3] |

| Appearance | Solid (typical form for related compounds) | Inferred from commercial availability |

| Melting Point | 34-39 °C (for the related compound (6-Bromopyridin-2-yl)methanol) | |

| Boiling Point | ~305.7 °C at 760 mmHg (Predicted) | Safety Data Sheet (Predicted Value) |

| Water Solubility | Data not available | N/A |

| logP (Octanol-Water) | 1.6 (Predicted) | [2] |

| pKa (Pyridine Nitrogen) | ~4-5 (Estimated, aqueous) | Estimated based on substituted pyridines |

| Purity (Commercial) | ≥97-98% | [3] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development. The following protocols are representative methods based on established chemical transformations for related pyridine derivatives.

Synthesis Protocol: Nucleophilic Substitution from 2,6-Dibromopyridine

This protocol describes a plausible two-step synthesis starting from commercially available 2,6-dibromopyridine. The first step involves a selective nucleophilic substitution with an amine to create a precursor, followed by a second substitution to introduce the cyanomethyl group. A more direct, though potentially lower-yield, approach could involve the reaction of 2,6-dibromopyridine with a cyanide source under specific catalytic conditions. A representative procedure for a related transformation is outlined below.[4]

-

Reaction Setup: In a nitrogen-flushed round-bottom flask, dissolve 2,6-dibromopyridine (1.0 eq.) in a suitable polar aprotic solvent, such as DMSO.

-

Reagent Addition: Add potassium cyanide (1.1 eq.) and a palladium catalyst, such as Pd₂(dba)₃ (0.05 eq.), along with a suitable phosphine ligand, like Xantphos (0.1 eq.).

-

Reaction Conditions: Heat the mixture to 80-100 °C and stir vigorously under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine to remove the solvent and inorganic salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Analytical Characterization Protocol

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic and chromatographic methods is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve the sample in a deuterated solvent (e.g., CDCl₃). The spectrum is expected to show characteristic signals for the three aromatic protons on the pyridine ring and a singlet for the two methylene (-CH₂-) protons adjacent to the nitrile group.

-

¹³C NMR: The spectrum will show distinct signals for the five carbons of the pyridine ring, the methylene carbon, and the nitrile carbon.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Method: Purity analysis can be performed on a C18 reverse-phase column.

-

Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is typically used.

-

Detection: UV detection at a wavelength between 254 nm and 280 nm.

-

Outcome: This method is effective for determining the purity of the compound and for monitoring reaction progress.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the compound. The spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 197.97, exhibiting the characteristic isotopic pattern for a molecule containing one bromine atom.

-

Role in Drug Discovery and Development

This compound is a key building block in the synthesis of diarylpyridine and other heterocyclic derivatives investigated as potent anticancer agents.[5] Its primary value lies in its role as a precursor to molecules that target tubulin polymerization, a critical process for cell division.[1]

Application in the Synthesis of Tubulin Polymerization Inhibitors

Microtubules, dynamic polymers of α- and β-tubulin, are essential for forming the mitotic spindle during cell division.[5] Compounds that interfere with microtubule dynamics can arrest the cell cycle in the G2/M phase, leading to apoptotic cell death. This makes tubulin an attractive target for cancer chemotherapy.

This compound provides a scaffold that can be elaborated through chemical reactions at both the bromine and nitrile positions. For instance, the bromine atom can be replaced via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions) to introduce various aryl groups.[6] The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or used in cyclization reactions to form new heterocyclic rings. This versatility allows for the creation of a library of compounds for structure-activity relationship (SAR) studies aimed at optimizing binding to the colchicine site on tubulin.[1][5]

The diagram above illustrates the logical workflow where this compound serves as the starting material for creating a diverse library of compounds. These compounds are then screened to identify potent tubulin polymerization inhibitors, which are subsequently optimized to develop potential clinical candidates. The development of novel 2,6-disubstituted pyridine derivatives is an active area of research for new anticancer therapeutics.[5][7][8][9]

References

- 1. This compound|CAS 112575-11-8 [benchchem.com]

- 2. PubChemLite - this compound (C7H5BrN2) [pubchemlite.lcsb.uni.lu]

- 3. 112575-11-8 | this compound - Moldb [moldb.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. New 3-Substituted-2-(4-hydroxyanilino)pyridine Derivatives: Synthesis, Antitumor Activity, and Tubulin Polymerization Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Structure-Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(6-Bromopyridin-2-yl)acetonitrile molecular structure and weight

An In-depth Technical Guide on 2-(6-Bromopyridin-2-yl)acetonitrile

This guide provides a detailed overview of the molecular structure, properties, and synthetic applications of this compound, a key intermediate in medicinal chemistry. The information is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Molecular Structure and Properties

This compound is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom and an acetonitrile group.[1][2] Its structure makes it a versatile building block in the synthesis of more complex molecules.[2]

Chemical Identifiers and Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₅BrN₂ | [1][3][4] |

| Molecular Weight | 197.03 g/mol | [1][5] |

| CAS Number | 112575-11-8 | [1][4] |

| Canonical SMILES | C1=CC(=NC(=C1)Br)CC#N | [3] |

| InChIKey | WUYNZPVTHRDYDT-UHFFFAOYSA-N | [3] |

| Monoisotopic Mass | 195.96361 Da | [3] |

| Predicted XlogP | 1.6 | [3] |

| Purity | Typically ≥97% | [1][4] |

Molecular Structure Visualization

The 2D chemical structure of this compound illustrates the connectivity of the pyridine ring with the bromo and cyanomethyl substituents.

Role in Synthetic Chemistry

This compound is a valuable synthetic intermediate, particularly in the field of medicinal chemistry and drug discovery.[2] Its molecular structure contains two key reactive sites: a bromine atom, which can act as a leaving group in cross-coupling reactions, and a reactive nitrile moiety, which can be hydrolyzed, reduced, or used in cyclization reactions.[2]

Application in Drug Discovery Workflow

This compound serves as a critical starting material for synthesizing novel therapeutic agents. It is a known precursor in the development of tubulin-targeting agents, which are a promising class of anticancer drugs.[2] The general workflow from this building block to a potential drug candidate involves multiple synthetic steps to build molecular complexity and optimize for biological activity.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and subsequent reactions of this compound are proprietary or specific to individual research projects and are not available in publicly accessible documents. However, its application as a synthetic intermediate suggests its use in common organic reactions. For instance, its conversion to esters and amides is a key step in medicinal chemistry optimization.[2] Researchers utilizing this compound should refer to specialized chemical synthesis databases and literature for protocols relevant to their specific target molecules.

Safety and Handling

This product is intended for Research Use Only (RUO).[2] It is associated with GHS warning pictograms, and users must consult the Safety Data Sheet (SDS) for comprehensive hazard, handling, and disposal information before use.[2]

References

Spectroscopic Profile of 2-(6-Bromopyridin-2-yl)acetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(6-Bromopyridin-2-yl)acetonitrile. The information presented herein is crucial for the identification, characterization, and quality control of this important synthetic intermediate in medicinal chemistry and drug discovery. The data is compiled from various sources and includes Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of public experimental spectra, this guide incorporates a combination of available experimental data, predicted values, and comparative data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data (Predicted and Comparative)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~7.70 | t | 1H | H4 | Predicted triplet. In 2-bromopyridine, this proton appears around 7.55-7.50 ppm. |

| ~7.50 | d | 1H | H3 | Predicted doublet. In 2-bromopyridine, this proton appears around 7.46-7.44 ppm. |

| ~7.30 | d | 1H | H5 | Predicted doublet. In 2-bromopyridine, this proton appears around 7.26-7.21 ppm. |

| ~4.00 | s | 2H | CH₂ | Predicted singlet. The chemical shift is influenced by the adjacent pyridine ring and nitrile group. |

Note: Predicted values are based on standard NMR prediction software and comparison with similar structures. Solvent: CDCl₃.

Table 2: ¹³C NMR Data (Predicted and Comparative)

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~151.0 | C2 | Predicted. In 2-bromopyridine, this carbon appears around 150.3 ppm. |

| ~142.0 | C6 | Predicted. In 2-bromopyridine, this carbon appears around 142.4 ppm. |

| ~139.0 | C4 | Predicted. In 2-bromopyridine, this carbon appears around 138.6 ppm. |

| ~129.0 | C5 | Predicted. In 2-bromopyridine, this carbon appears around 128.4 ppm. |

| ~123.0 | C3 | Predicted. In 2-bromopyridine, this carbon appears around 122.8 ppm. |

| ~117.0 | CN | Predicted. The nitrile carbon typically appears in this region. |

| ~25.0 | CH₂ | Predicted. |

Note: Predicted values are based on standard NMR prediction software and comparison with similar structures. Solvent: CDCl₃.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data (Predicted and Comparative)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |

| ~3050 | Medium | Aromatic C-H stretch | Characteristic of pyridine ring protons. |

| ~2250 | Medium to Strong | C≡N stretch | A key characteristic peak for the nitrile group. |

| ~1580, 1450, 1420 | Strong | C=C and C=N ring stretching | Typical for pyridine rings. |

| ~1100 | Medium | C-H in-plane bending | |

| ~780 | Strong | C-H out-of-plane bending | |

| ~680 | Medium | C-Br stretch |

Note: Predicted values are based on typical IR frequencies for the functional groups present and comparison with the IR spectrum of 2-bromopyridine.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| m/z | Ion | Source |

| 196.97089 | [M+H]⁺ | Predicted[1] |

| 218.95283 | [M+Na]⁺ | Predicted[1] |

| 195.96306 | [M]⁺ | Predicted[1] |

| 194.95633 | [M-H]⁻ | Predicted[1] |

Note: The presence of bromine would result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br). A GC-MS spectrum is available on SpectraBase, which may provide further fragmentation details upon viewing.[2]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker, JEOL, Varian) with a typical proton frequency of 300 MHz or higher.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

-

A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Sample (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Solid Sample (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, acetonitrile) and place a drop between two salt plates (e.g., NaCl, KBr).

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure solvent).

-

Record the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Acquisition (ESI-MS):

-

Infuse the sample solution directly into the ESI source.

-

Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.

-

The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

-

-

Data Acquisition (GC-MS):

-

Inject the sample solution into the gas chromatograph, where it is vaporized and separated on a capillary column.

-

The separated components elute from the column and enter the mass spectrometer for ionization (typically by electron impact) and detection.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

Crystal Structure of 2-(6-Bromopyridin-2-yl)acetonitrile: A Search for Definitive Data

Despite a comprehensive search of chemical databases and scientific literature, a definitive, publicly available crystal structure for 2-(6-Bromopyridin-2-yl)acetonitrile could not be located. While information on the synthesis and properties of related compounds is available, the specific crystallographic data for the title compound, including unit cell parameters, bond lengths, and angles, remains elusive. This technical overview summarizes the available information on this compound and its analogs, highlighting the current knowledge gap in its solid-state characterization.

Molecular and Chemical Properties

This compound is a heterocyclic compound with the chemical formula C₇H₅BrN₂ and a molecular weight of approximately 197.03 g/mol .[1] Its structure consists of a pyridine ring substituted with a bromine atom at the 6-position and an acetonitrile group at the 2-position. This compound is recognized as a valuable building block in medicinal chemistry and drug discovery due to the versatile reactivity of its functional groups.[2]

While specific experimental data on the crystal structure of this compound is not available, crystallographic studies have been conducted on closely related molecules containing the 6-bromopyridin-2-yl moiety. For instance, the crystal structure of a much larger compound incorporating a (E)-2-(((6-bromopyridin-2-yl)methylene)amino) group has been determined, revealing an orthorhombic crystal system.[3] Additionally, the molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine has been elucidated by X-ray diffraction, showing a triclinic crystal system.[4][5] These studies provide insights into the potential intermolecular interactions and packing arrangements that the 6-bromopyridin-2-yl fragment can adopt in the solid state.

Synthesis and Experimental Approaches

The synthesis of this compound and its derivatives typically involves multi-step reaction sequences. While a specific protocol for the title compound was not found, general methods for the synthesis of related bromopyridine derivatives often utilize starting materials like 2,6-dibromopyridine.[6] Synthetic strategies may involve nucleophilic substitution or cross-coupling reactions to introduce the acetonitrile group.

For instance, a general approach to synthesizing substituted pyridylacetonitriles can involve the halogenation of a methyl-substituted pyridine followed by cyanation.[2] A plausible synthetic route for this compound could start from (6-Bromopyridin-2-yl)methanol, which is commercially available.[7] This alcohol could be converted to a halide and subsequently reacted with a cyanide source.

The workflow for a potential synthesis and crystallization process is outlined below.

Figure 1. A generalized experimental workflow for the synthesis, purification, and potential crystal structure determination of this compound.

Biological Context and Potential Applications

Pyridine and acetonitrile moieties are common features in many biologically active molecules. While no specific signaling pathways involving this compound have been detailed in the literature, a related isomer, 2-(6-Bromopyridin-3-yl)acetonitrile, has been investigated as an acetylcholine receptor ligand and an inhibitor of histone deacetylase.[8] Compounds containing the bromopyridine scaffold have been explored for their potential in developing treatments for a range of diseases, including cancer.[9] The presence of the reactive nitrile group and the bromine atom allows for further chemical modifications, making this compound a versatile intermediate for creating libraries of compounds for drug screening.

The logical relationship for its application in drug discovery is depicted below.

References

- 1. 112575-11-8 | this compound - Moldb [moldb.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. (6-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 3517811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-(6-Bromopyridin-3-yl)acetonitrile | 144873-99-4 | UFA87399 [biosynth.com]

- 9. A rollover Ir(iii) complex of 2-(6-bromopyridin-2-yl)imidazo[1,2-a]pyridine - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Navigating the Solubility Landscape of 2-(6-Bromopyridin-2-yl)acetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Qualitative Solubility Profile

Based on the general solubility principles of related bromopyridine and acetonitrile derivatives, a qualitative solubility profile for 2-(6-Bromopyridin-2-yl)acetonitrile can be inferred. The presence of the polar pyridine and nitrile functionalities suggests that it will exhibit solubility in a range of polar organic solvents.

Expected Solubility:

-

High Solubility: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile, as well as polar protic solvents like ethanol and methanol, are likely to be effective solvents.

-

Moderate to Good Solubility: Halogenated solvents like dichloromethane (DCM) and chloroform are also expected to be suitable.

-

Limited Solubility: Nonpolar solvents such as hexane and toluene are anticipated to be poor solvents for this compound.

-

Water Solubility: Structurally similar compounds, like 2-bromopyridine, are described as being only slightly miscible with water. Therefore, this compound is expected to have low solubility in aqueous media.

It is crucial to experimentally verify these qualitative predictions to obtain precise solubility data for specific applications.

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method. This method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, toluene, etc.)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

-

Quantification:

-

Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of the compound of known concentrations to ensure accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility of this compound in each solvent, expressed in units such as grams per liter (g/L) or moles per liter (mol/L).

-

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| Methanol | 25 | [Experimental Value] | [Experimental Value] |

| Ethanol | 25 | [Experimental Value] | [Experimental Value] |

| Acetone | 25 | [Experimental Value] | [Experimental Value] |

| Acetonitrile | 25 | [Experimental Value] | [Experimental Value] |

| Toluene | 25 | [Experimental Value] | [Experimental Value] |

| [Other Solvents] | 25 | [Experimental Value] | [Experimental Value] |

Experimental Workflow Visualization

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, a qualitative assessment based on its chemical structure provides valuable guidance for solvent selection. For precise and reliable data, the detailed shake-flask experimental protocol outlined in this guide serves as a robust methodology. The generation of such data is essential for optimizing reaction conditions, developing effective purification strategies, and advancing the use of this important synthetic intermediate in research and drug development.

The Versatile Building Block: A Technical Guide to 2-(6-Bromopyridin-2-yl)acetonitrile for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and synthetic applications of 2-(6-Bromopyridin-2-yl)acetonitrile, a key intermediate in the development of novel therapeutics. This document is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, offering detailed information to facilitate its procurement and effective utilization in the laboratory.

Commercial Availability and Suppliers

This compound (CAS No. 112575-11-8) is readily available from a variety of chemical suppliers catering to the research and pharmaceutical industries. The compound is typically offered in various purities, with 98% being a common grade.[1] Pricing varies depending on the supplier, quantity, and purity. Below is a summary of representative suppliers and their offerings.

| Supplier | Purity | Available Quantities | Additional Information |

| Moldb | 98% | 100mg, 250mg, 1g, 5g, Bulk | Provides NMR, HPLC, and LC-MS data upon request.[1] |

| Biomall | --- | 250mg | Available for purchase in India.[2] |

| Universal Biologicals | --- | 5g | --- |

| AOKBIO | 95% | --- | Provides some physical property data.[3] |

| ChemScene | --- | --- | Safety Data Sheet available.[4] |

| Ambeed, Inc. (via Sigma-Aldrich) | 98% | --- | --- |

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 112575-11-8 | [1][5][6] |

| Molecular Formula | C₇H₅BrN₂ | [1] |

| Molecular Weight | 197.03 g/mol | [1] |

| Purity | Typically ≥ 98% | [1] |

| Boiling Point | 305.7°C at 760 mmHg | [3] |

| Flash Point | 138.7°C | [3] |

It is important to note that for a related compound, (6-Bromo-pyridin-2-yl)methanol, the melting point is in the range of 34-39°C. While not directly applicable, this may provide an estimation for the physical state of this compound at room temperature. Researchers should always refer to the specific certificate of analysis provided by the supplier for the most accurate data.

Synthesis of this compound

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly published in readily accessible literature. However, based on analogous chemical transformations, a plausible synthetic route involves the nucleophilic substitution of a suitable precursor, such as 2-bromo-6-(chloromethyl)pyridine, with a cyanide source.

Proposed Synthetic Workflow

The synthesis can be logically envisioned as a two-step process starting from 2-bromo-6-methylpyridine.

Caption: Proposed synthetic workflow for this compound.

General Experimental Considerations for Cyanation

The reaction of a haloalkane with sodium or potassium cyanide is a standard method for the synthesis of nitriles.[7]

-

Solvent: A polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is typically used to dissolve the cyanide salt and the organic substrate.[8][9][10]

-

Temperature: The reaction is often heated to facilitate the substitution.[10]

-

Work-up: The reaction mixture is typically poured into water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude product, which can be further purified by chromatography or recrystallization.[10]

-

Safety: Extreme caution must be exercised when working with cyanide salts as they are highly toxic. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment must be worn. All glassware and waste must be decontaminated according to established safety protocols.[10]

Applications in Drug Discovery

This compound is a valuable building block in the synthesis of kinase inhibitors and tubulin polymerization inhibitors, two important classes of anticancer agents.

Synthesis of PIM-1 Kinase Inhibitors

The PIM-1 kinase is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival and proliferation.[11][12][13] The pyridine moiety is a common scaffold in the design of PIM-1 inhibitors.[11][14] this compound can serve as a starting material for the synthesis of more complex heterocyclic systems that can effectively target the ATP-binding pocket of PIM-1 kinase.

Caption: Logical relationship for the development of PIM-1 kinase inhibitors.

Synthesis of Tubulin Polymerization Inhibitors

Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Agents that interfere with tubulin polymerization can arrest the cell cycle and induce apoptosis in cancer cells.[15][16][17] Pyridine derivatives have been explored as tubulin polymerization inhibitors that bind to the colchicine binding site.[15][16][17] The this compound scaffold can be elaborated to introduce pharmacophoric features necessary for potent tubulin inhibition.

Caption: Signaling pathway of tubulin polymerization inhibition.

Conclusion

This compound is a commercially available and versatile chemical intermediate with significant potential in the field of drug discovery. Its utility as a precursor for the synthesis of PIM-1 kinase inhibitors and tubulin polymerization inhibitors makes it a valuable tool for medicinal chemists and cancer researchers. This guide provides a foundational understanding of its properties, synthesis, and applications, and is intended to support the ongoing efforts to develop novel and effective therapies for the treatment of cancer. Researchers are encouraged to consult the cited literature and supplier documentation for further detailed information.

References

- 1. 112575-11-8 | this compound - Moldb [moldb.com]

- 2. biomall.in [biomall.in]

- 3. 2-(6-Bromopyridin-2-yl)acetonitrile112575-11-8,Purity95%_AOKBIO [molbase.com]

- 4. file.chemscene.com [file.chemscene.com]

- 5. (6-Bromo-2-pyridinyl)acetonitrile Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 6. echemi.com [echemi.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. EP1746089B1 - Process for the preparation of 2-cyanopyridine derivatives - Google Patents [patents.google.com]

- 9. US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]

- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and docking study of pyridine and thieno[2,3-b] pyridine derivatives as anticancer PIM-1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - ProQuest [proquest.com]

- 17. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Building Block: A Technical Guide to 2-(6-Bromopyridin-2-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, reactivity, and application of 2-(6-Bromopyridin-2-yl)acetonitrile, a key heterocyclic building block in modern medicinal chemistry and materials science. Its unique bifunctional nature, possessing both a reactive nitrile group and a versatile bromine handle on the pyridine core, makes it an invaluable precursor for the construction of complex molecular architectures, particularly in the development of targeted therapeutics.

Core Properties and Spectroscopic Data

This compound is a stable, solid compound at room temperature. Its fundamental properties and key spectroscopic data are summarized below, providing a baseline for its characterization.

| Property | Value | Reference |

| CAS Number | 112575-11-8 | [1] |

| Molecular Formula | C₇H₅BrN₂ | [1] |

| Molecular Weight | 197.03 g/mol | [1] |

| Appearance | White to off-white solid | Commercially available |

| Purity | Typically ≥97% | Commercially available |

Table 1: Physicochemical Properties of this compound

| Technique | Data | Reference |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.65 (t, J = 7.8 Hz, 1H), 7.45 (d, J = 7.6 Hz, 1H), 7.35 (d, J = 8.0 Hz, 1H), 3.95 (s, 2H) | Predicted based on similar structures |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 155.8, 142.1, 140.2, 128.9, 122.1, 116.8, 25.5 | Predicted based on similar structures |

| Mass Spectrum (GC-MS) | m/z 196, 198 (M+, M+2, bromine pattern) | [2] |

| Infrared (IR) | ~2250 cm⁻¹ (C≡N stretch) | Typical for nitriles |

Table 2: Spectroscopic Data for this compound

Synthesis of this compound

The synthesis of this compound can be achieved through a nucleophilic substitution reaction on a suitable precursor. A common and effective method involves the cyanation of 2-bromo-6-methylpyridine, which itself is accessible from 2-amino-6-methylpyridine.

Experimental Protocol: Synthesis from 2-Bromo-6-methylpyridine

This two-step procedure involves the radical bromination of the methyl group of 2-bromo-6-methylpyridine followed by a nucleophilic substitution with a cyanide source.

Step 1: Synthesis of 2-Bromo-6-(bromomethyl)pyridine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-6-methylpyridine (1.0 eq.) in a suitable solvent such as carbon tetrachloride or chlorobenzene.

-

Initiation: Add N-bromosuccinimide (NBS, 1.1 eq.) and a radical initiator, such as benzoyl peroxide (BPO, 0.05 eq.).

-

Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

-

Work-up: Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Isolation: Concentrate the filtrate under reduced pressure to yield crude 2-bromo-6-(bromomethyl)pyridine, which can often be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the crude 2-bromo-6-(bromomethyl)pyridine (1.0 eq.) in a polar aprotic solvent such as acetone or ethanol.

-

Nucleophilic Substitution: Add an aqueous solution of sodium cyanide or potassium cyanide (1.2 eq.) dropwise to the solution at room temperature. The use of ethanolic cyanide is also reported to be effective.[3]

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring for the disappearance of the starting material by TLC or GC-MS.

-

Work-up: Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent like ethyl acetate.

-

Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid.

Diagram 1: Synthesis of this compound

Caption: Synthetic pathway to this compound.

Key Reactions as a Synthetic Building Block

The bromine atom at the 6-position of the pyridine ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, making this compound a versatile scaffold for introducing molecular diversity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the pyridine core and various aryl or vinyl groups. This reaction is fundamental in the synthesis of biaryl compounds, many of which exhibit significant biological activity.

-

Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) or a combination of Pd₂(dba)₃ and a suitable phosphine ligand, and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).[4]

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

Reaction: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) to 80-110°C and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to obtain the desired 2-(6-arylpyridin-2-yl)acetonitrile.

| Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | ~85 |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | Dioxane/H₂O | 90 | ~90 |

| 3-Fluorophenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF/H₂O | 110 | ~80 |

Table 3: Representative Conditions for Suzuki-Miyaura Coupling (Yields are estimates based on similar reactions).

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the pyridine ring and a terminal alkyne, providing access to a wide range of alkynyl-substituted pyridines. These products are valuable intermediates for further transformations or as final targets in materials science and medicinal chemistry.

-

Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., THF, DMF, or an amine like triethylamine), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 eq.) and a copper(I) co-catalyst (e.g., CuI, 0.05-0.1 eq.).[5]

-

Reagent Addition: Add a base, typically an amine such as triethylamine or diisopropylamine, which can also serve as the solvent. Then, add the terminal alkyne (1.1-1.5 eq.).

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60°C) under an inert atmosphere until the reaction is complete.

-

Work-up: Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine.

-

Purification: Dry the organic layer, concentrate, and purify by column chromatography to yield the 2-(6-alkynylpyridin-2-yl)acetonitrile.

| Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | RT | ~90 |

| Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | i-Pr₂NH | DMF | 50 | ~88 |

| 1-Heptyne | Pd(OAc)₂/XPhos/CuI | Cs₂CO₃ | Dioxane | 60 | ~85 |

Table 4: Representative Conditions for Sonogashira Coupling (Yields are estimates based on similar reactions).

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond, coupling the pyridine core with a primary or secondary amine. This reaction is a powerful tool for synthesizing a variety of aminopyridine derivatives, which are common motifs in pharmaceuticals.

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., BINAP, XPhos, or dppf), and a strong base (e.g., NaOtBu or K₃PO₄).[6][7]

-

Reagent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane) followed by the amine (1.2-2.0 eq.). For volatile amines, the reaction is often performed in a sealed tube.[8]

-

Reaction: Heat the mixture to 80-110°C with vigorous stirring.

-

Work-up: After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl and extract with an organic solvent.

-

Purification: Wash the combined organic layers, dry, concentrate, and purify by column chromatography to afford the 2-(6-aminopyridin-2-yl)acetonitrile derivative.

| Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| Morpholine | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 100 | ~95 |

| Aniline | Pd(OAc)₂/XPhos | K₃PO₄ | Dioxane | 110 | ~85 |

| Cyclopropylamine | Pd(OAc)₂/dppf | NaOtBu | Toluene | 80 | ~70 |

Table 5: Representative Conditions for Buchwald-Hartwig Amination (Yields are estimates based on similar reactions).

Diagram 2: Key Cross-Coupling Reactions

Caption: Versatility of the title compound in cross-coupling reactions.

Applications in Drug Discovery

The derivatives of this compound are precursors to several classes of biologically active molecules, most notably inhibitors of PIM kinases and tubulin polymerization.

PIM Kinase Inhibitors

PIM kinases are a family of serine/threonine kinases that are overexpressed in various human cancers, playing a crucial role in cell survival, proliferation, and apoptosis resistance.[5][9] Inhibition of PIM kinases is therefore a promising strategy for cancer therapy. Many PIM kinase inhibitors feature a heterocyclic core that can be accessed from pyridylacetonitrile derivatives.[9][10]

Proposed Synthetic Workflow to a PIM-1 Kinase Inhibitor Scaffold:

A plausible route to a pyridopyrimidine scaffold, a common core in PIM-1 inhibitors, involves the initial functionalization of this compound via a Suzuki coupling, followed by elaboration of the nitrile group.

Diagram 3: PIM Kinase Signaling and Inhibition

Caption: Simplified PIM kinase signaling pathway and point of inhibition.

Tubulin Polymerization Inhibitors

Tubulin is a key protein in the formation of microtubules, which are essential for cell division.[11] Inhibitors of tubulin polymerization disrupt this process, leading to cell cycle arrest and apoptosis, making them effective anticancer agents.[12] Diarylpyridine derivatives, accessible from this compound, are a class of compounds that have shown promise as tubulin polymerization inhibitors.[12]

Proposed Synthetic Workflow to a Tubulin Polymerization Inhibitor Scaffold:

A Suzuki coupling reaction on this compound with a suitable boronic acid can lead to the formation of a biaryl structure. The nitrile group can then be further modified to generate compounds with tubulin polymerization inhibitory activity.

Diagram 4: Microtubule Dynamics and Inhibition

Caption: Inhibition of microtubule formation by tubulin inhibitors.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its ability to undergo a range of cross-coupling reactions, coupled with the synthetic utility of the nitrile group, provides a powerful platform for the rapid generation of diverse and complex molecular structures. This guide has provided an overview of its synthesis, key reactions, and potential applications in the development of targeted cancer therapies, underscoring its importance for researchers in the field of drug discovery and medicinal chemistry.

References

- 1. EP1746089B1 - Process for the preparation of 2-cyanopyridine derivatives - Google Patents [patents.google.com]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. chemistrystudent.com [chemistrystudent.com]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. minio.scielo.br [minio.scielo.br]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN101486676B - The preparation method of cyanomethylpyridine compound - Google Patents [patents.google.com]

- 12. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the Nitrile Group in 2-(6-Bromopyridin-2-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of the nitrile group in 2-(6-Bromopyridin-2-yl)acetonitrile. This versatile building block is of significant interest in medicinal chemistry and drug development due to the presence of multiple reactive sites: the nitrile moiety, the active methylene group, and the bromopyridine core. This document focuses specifically on the transformations of the nitrile group, offering insights into its expected behavior in various organic reactions, including hydrolysis, reduction, cycloaddition, and nucleophilic additions. While specific experimental data for this particular compound is limited in publicly available literature, this guide furnishes detailed theoretical frameworks, general experimental protocols for analogous substrates, and expected outcomes to facilitate further research and application in synthetic chemistry.

Introduction

This compound is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom and an acetonitrile group. The electrophilic nature of the carbon atom in the nitrile group makes it susceptible to a wide array of chemical transformations. These reactions allow for the conversion of the nitrile into other valuable functional groups, such as carboxylic acids, amines, ketones, and various heterocyclic systems. Understanding the reactivity of the nitrile group is crucial for the strategic design and synthesis of novel pharmaceutical agents and other functional organic molecules. This guide aims to provide a detailed exploration of these reactions, supported by mechanistic insights and practical synthetic methodologies.

General Reactivity of the Nitrile Group

The carbon-nitrogen triple bond in the nitrile group is highly polarized, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic. This polarity governs the reactivity of the nitrile group, making it susceptible to attack by both nucleophiles and electrophiles (after activation).

Hydrolysis of the Nitrile Group

The hydrolysis of the nitrile group in this compound is a fundamental transformation that converts it into a carboxylic acid, 2-(6-Bromopyridin-2-yl)acetic acid, or an intermediate amide, 2-(6-Bromopyridin-2-yl)acetamide. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by a weak nucleophile like water. The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid.

Figure 1: Acid-Catalyzed Hydrolysis of this compound.

Base-Catalyzed Hydrolysis

In the presence of a strong base, such as hydroxide, the nitrile carbon is directly attacked by the nucleophile. The resulting intermediate is protonated by water to form an amide, which is then further hydrolyzed under basic conditions to yield a carboxylate salt. Subsequent acidification provides the carboxylic acid.

Figure 2: Base-Catalyzed Hydrolysis of this compound.

Experimental Protocols (General)

| Reaction | Reagents and Conditions | Expected Product | Typical Yield (%) |

| Acid Hydrolysis | Concentrated HCl or H₂SO₄, H₂O, Reflux | 2-(6-Bromopyridin-2-yl)acetic acid | 70-90 |

| Base Hydrolysis | NaOH or KOH, H₂O/EtOH, Reflux, then H₃O⁺ workup | 2-(6-Bromopyridin-2-yl)acetic acid | 75-95 |

Protocol 3.3.1: General Procedure for Acid-Catalyzed Hydrolysis

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., water, acetic acid), add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or HCl).

-

Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., NaHCO₃ or NaOH solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Reduction of the Nitrile Group

The nitrile group can be reduced to a primary amine, 2-(6-bromopyridin-2-yl)ethanamine, using various reducing agents. This transformation is highly valuable for introducing a basic nitrogen-containing functional group.

Reduction with Metal Hydrides

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for the complete reduction of nitriles to primary amines. The reaction typically proceeds in an anhydrous ethereal solvent.

Figure 3: Reduction of the Nitrile Group with LiAlH₄.

Catalytic Hydrogenation

Catalytic hydrogenation using hydrogen gas in the presence of a metal catalyst (e.g., Raney Nickel, Palladium on carbon) is another common method for nitrile reduction. This method is often considered "greener" but may require high pressure and temperature.

Experimental Protocols (General)

| Reaction | Reagents and Conditions | Expected Product | Typical Yield (%) |

| LiAlH₄ Reduction | 1. LiAlH₄, THF or Et₂O, 0 °C to reflux2. H₂O, NaOH(aq) | 2-(6-Bromopyridin-2-yl)ethanamine | 60-85 |

| Catalytic Hydrogenation | H₂ (gas), Raney Ni or Pd/C, EtOH or MeOH, High pressure | 2-(6-Bromopyridin-2-yl)ethanamine | 70-95 |

Protocol 4.3.1: General Procedure for LiAlH₄ Reduction

-

To a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF or diethyl ether at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in the same solvent dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting precipitate and wash with the reaction solvent.

-

Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.

-

Purify by distillation or column chromatography if necessary.

Cycloaddition Reactions

The nitrile group can participate in cycloaddition reactions, most notably [3+2] cycloadditions with azides to form tetrazoles. This is a powerful method for the synthesis of five-membered heterocycles.

Tetrazole Formation

The reaction of this compound with sodium azide, often in the presence of a Lewis acid or an ammonium salt, is expected to yield the corresponding 5-substituted tetrazole.

Figure 4: [3+2] Cycloaddition to form a Tetrazole.

Experimental Protocols (General)

| Reaction | Reagents and Conditions | Expected Product | Typical Yield (%) |

| Tetrazole Formation | NaN₃, NH₄Cl or ZnCl₂, DMF, 100-120 °C | 5-((6-Bromopyridin-2-yl)methyl)-1H-tetrazole | 60-90 |

Protocol 5.2.1: General Procedure for Tetrazole Formation

-

In a round-bottom flask, combine this compound (1.0 eq), sodium azide (1.5-2.0 eq), and an additive such as ammonium chloride (1.5 eq) or a Lewis acid (e.g., ZnCl₂).

-

Add a high-boiling polar aprotic solvent such as DMF or DMSO.

-

Heat the reaction mixture to 100-120 °C and stir for several hours to overnight.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture and pour it into a mixture of ice and dilute HCl.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Nucleophilic Addition Reactions

The nitrile group can undergo nucleophilic addition with various nucleophiles, such as Grignard reagents and organolithium compounds, to form ketones after hydrolysis of the intermediate imine.

Reaction with Grignard Reagents

The addition of a Grignard reagent (R-MgX) to this compound, followed by acidic workup, is expected to yield a ketone. Care must be taken due to the potential for the Grignard reagent to react with the bromopyridine moiety (halogen-metal exchange).

Figure 5: Reaction of the Nitrile Group with a Grignard Reagent.

Experimental Protocols (General)

| Reaction | Reagents and Conditions | Expected Product | Typical Yield (%) |

| Grignard Reaction | 1. R-MgX, THF or Et₂O, 0 °C to reflux2. H₃O⁺ | 1-(6-Bromopyridin-2-yl)alkan-2-one | 40-70 |

Protocol 6.2.1: General Procedure for Reaction with Grignard Reagent

-

To a solution of this compound (1.0 eq) in anhydrous THF or diethyl ether at 0 °C under an inert atmosphere, add the Grignard reagent (1.1-1.5 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of NH₄Cl or dilute HCl.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Conclusion

The nitrile group in this compound is a versatile functional group that can be transformed into a variety of other functionalities, making this compound a valuable intermediate in organic synthesis. This guide has provided a detailed overview of the expected reactivity of the nitrile moiety, including its hydrolysis, reduction, participation in cycloaddition reactions, and reactions with nucleophiles. While specific experimental data for this compound is not extensively documented, the general protocols and mechanistic insights provided herein offer a solid foundation for researchers to design and execute synthetic strategies involving this promising building block. Further experimental investigation is warranted to fully elucidate the specific reaction conditions and yields for these transformations.

The Pivotal Role of the Bromine Atom in the Reactivity of 2-(6-Bromopyridin-2-yl)acetonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(6-Bromopyridin-2-yl)acetonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique structural features, namely the pyridine ring, the cyanomethyl group, and the strategically positioned bromine atom, impart a rich and tunable reactivity profile. The bromine atom, in particular, serves as a key functional handle, enabling a wide array of chemical transformations. This technical guide provides a comprehensive overview of the role of the bromine atom in the reactivity of this compound, complete with quantitative data, detailed experimental protocols, and mechanistic insights.

Physicochemical Properties and Spectroscopic Data

Molecular Structure:

Caption: Molecular structure of this compound.

Spectroscopic Data:

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | 7.4 - 7.6 | 125 - 128 |

| H-4 | 7.6 - 7.8 | 139 - 142 |

| H-5 | 7.3 - 7.5 | 120 - 123 |

| CH₂ | 3.8 - 4.0 | 25 - 28 |

| C-2 | - | 150 - 153 |

| C-6 | - | 142 - 145 |

| CN | - | 117 - 120 |

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

The Bromine Atom as a Versatile Functional Handle

The C-Br bond in this compound is the focal point of its reactivity, serving as a leaving group in nucleophilic substitutions and as a reactive site for a multitude of palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the C2 and C6 positions. The bromine atom at the C6 position is an excellent leaving group, facilitating SNAr reactions.

Workflow for Nucleophilic Aromatic Substitution:

Caption: Generalized workflow for SNAr reactions.

Experimental Protocol: Synthesis of 2-(6-Aminopyridin-2-yl)acetonitrile

A mixture of this compound (1.0 mmol), the desired amine (1.2 mmol), and a suitable base such as potassium carbonate (2.0 mmol) in a polar aprotic solvent like DMF (5 mL) is heated at 80-120 °C for several hours. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom's high reactivity in oxidative addition to a palladium(0) catalyst makes this compound an ideal substrate for various cross-coupling reactions. This is a cornerstone of modern organic synthesis for constructing C-C, C-N, and C-O bonds. Generally, the reactivity of halopyridines in these reactions follows the order I > Br > Cl, which is attributed to the decreasing bond dissociation energy.

Logical Relationship of Cross-Coupling Reactivity:

Caption: Reactivity trend of halopyridines.

This reaction is a powerful method for forming C-C bonds by coupling the bromopyridine with an organoboron reagent.

Experimental Protocol: Synthesis of 2-(6-Phenylpyridin-2-yl)acetonitrile

To a solution of this compound (1.0 mmol) and phenylboronic acid (1.2 mmol) in a solvent mixture such as 1,4-dioxane/water (4:1, 5 mL), a base like potassium carbonate (2.0 mmol) and a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol), are added. The mixture is degassed and heated to 80-100 °C under an inert atmosphere for 4-12 hours. After cooling, the reaction is diluted with water and extracted with ethyl acetate. The organic extracts are washed, dried, and concentrated. The residue is purified by column chromatography to yield the desired product.[1]

Table 2: Representative Yields for Suzuki-Miyaura Coupling of Bromopyridines

| Bromopyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |

| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85-95 |

| 3-Bromopyridine | Phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 70-85 |

| 4-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | >95 |

Note: Yields are highly dependent on the specific substrates and reaction conditions.

This reaction enables the formation of C-N bonds, providing access to a wide range of substituted aminopyridines.

Experimental Protocol: Synthesis of 2-(6-Morpholinopyridin-2-yl)acetonitrile

In an oven-dried Schlenk tube, this compound (1.0 mmol), morpholine (1.2 mmol), a palladium precatalyst such as Pd₂(dba)₃ (0.02 mmol), a phosphine ligand (e.g., XPhos, 0.04 mmol), and a base like sodium tert-butoxide (1.4 mmol) are combined.[2][3] Anhydrous toluene (5 mL) is added, and the tube is sealed and heated at 80-110 °C for 12-24 hours. After cooling, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography.[4][5]

Table 3: Representative Yields for Buchwald-Hartwig Amination of Bromopyridines

| Bromopyridine Substrate | Amine | Catalyst System | Base | Solvent | Yield (%) |

| 2-Bromopyridine | Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 80-95 |

| 3-Bromopyridine | Aniline | Pd(OAc)₂/BINAP | Cs₂CO₃ | Toluene | 75-90 |

| 2-Bromo-6-methylpyridine | Cyclohexylamine | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | ~60 |

Note: Yields can vary significantly based on the specific amine and reaction conditions.

This coupling reaction is utilized to form C-C triple bonds by reacting the bromopyridine with a terminal alkyne.

Experimental Protocol: Synthesis of 2-(6-(Phenylethynyl)pyridin-2-yl)acetonitrile

To a solution of this compound (1.0 mmol) in a solvent like THF or DMF (5 mL) are added phenylacetylene (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 mmol), a copper(I) co-catalyst like CuI (0.05 mmol), and a base, typically an amine such as triethylamine or diisopropylamine (2.0 mmol).[6][7] The mixture is stirred at room temperature to 60 °C until the starting material is consumed. The reaction is then quenched with aqueous ammonium chloride, and the product is extracted with an organic solvent. After washing, drying, and concentration, the product is purified by column chromatography.[4]

Table 4: Representative Yields for Sonogashira Coupling of Bromopyridines

| Bromopyridine Substrate | Alkyne | Catalyst System | Base | Solvent | Yield (%) |

| 2,6-Dibromopyridine (mono-coupling) | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | DMF | 70-85 |

| 3-Bromopyridine | Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | Et₃N | THF | 80-95 |

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | ~90 |

Note: Yields are dependent on the specific alkyne and reaction conditions.

The Role of the Bromine Atom in Cyclization Reactions

The bromine atom can also play a crucial role in directing or participating in cyclization reactions. While direct intramolecular cyclization involving the cyanomethyl group and the bromine atom is not commonly reported, the bromine can be a precursor to a functional group that does participate in cyclization. More commonly, radical cyclization reactions can be initiated at the C-Br bond.

Conceptual Pathway for Bromine-Initiated Radical Cyclization:

Caption: General mechanism of a radical cyclization.